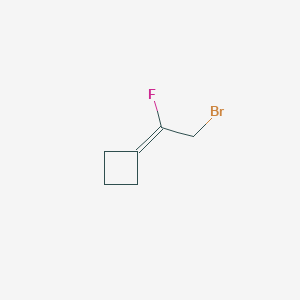
(2-Bromo-1-fluoroethylidene)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-fluoroethylidene)cyclobutane is an organofluorine compound with the molecular formula C6H8BrF. This compound features a cyclobutane ring substituted with a bromo and a fluoro group on an ethylidene side chain. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-fluoroethylidene)cyclobutane typically involves the reaction of cyclobutylidene intermediates with bromine and fluorine sources. One common method is the halogenation of cyclobutylidene derivatives under controlled conditions to introduce the bromo and fluoro substituents. The reaction conditions often require low temperatures and the presence of a catalyst to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-fluoroethylidene)cyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the ethylidene side chain can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone for the substitution of the bromo group.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can add hydrogen across the double bond.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include (2-Iodo-1-fluoroethylidene)cyclobutane or (2-Bromo-1-alkoxyethylidene)cyclobutane.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Addition Products: Hydrogenation results in the formation of (2-Bromo-1-fluoroethyl)cyclobutane.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-1-fluoroethylidene)cyclobutane is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism by which (2-Bromo-1-fluoroethylidene)cyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromo and fluoro substituents can influence the compound’s binding affinity and reactivity, leading to specific biological or chemical outcomes. The pathways involved may include nucleophilic attack on the electrophilic carbon atoms or radical-mediated processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-1-chloroethylidene)cyclobutane
- (2-Fluoro-1-iodoethylidene)cyclobutane
- (2-Bromo-1-methoxyethylidene)cyclobutane
Uniqueness
Compared to similar compounds, (2-Bromo-1-fluoroethylidene)cyclobutane is unique due to the presence of both bromo and fluoro substituents, which impart distinct reactivity and properties. The combination of these substituents can lead to different reaction pathways and products, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(2-bromo-1-fluoroethylidene)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF/c7-4-6(8)5-2-1-3-5/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYXMLJSRJAXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(CBr)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
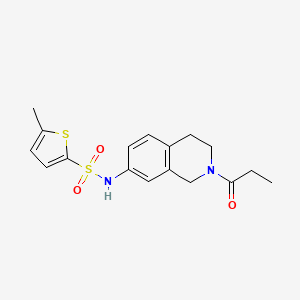

![5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2631272.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide](/img/structure/B2631273.png)
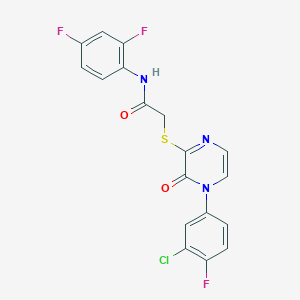
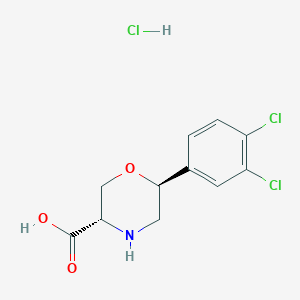
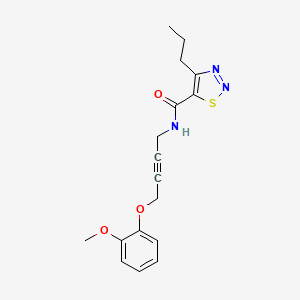
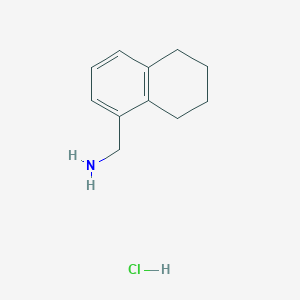
![Methyl[1-(phenylsulfanyl)propan-2-yl]amine](/img/structure/B2631280.png)
![1,5-Dioxaspiro[2.3]hexane](/img/structure/B2631281.png)
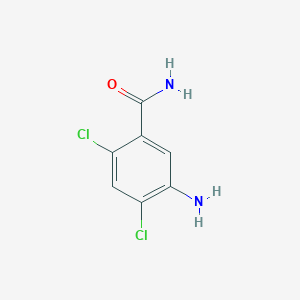
![N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2631283.png)
![3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2631286.png)
![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B2631291.png)
